CID 124204179

Description

CID 124204179 is a compound registered in the PubChem database, a critical resource for chemical information managed by the National Institutes of Health (NIH). This absence limits the ability to provide a detailed introduction or characterization of the compound. PubChem entries typically include molecular formulas, physical properties, spectral data, and biological activities, but none of these details are retrievable from the supplied sources .

Properties

Molecular Formula |

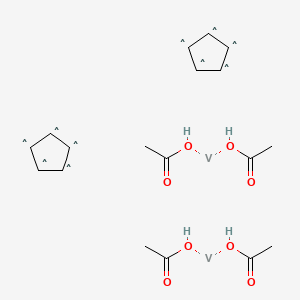

C18H26O8V2 |

|---|---|

Molecular Weight |

472.3 g/mol |

InChI |

InChI=1S/2C5H5.4C2H4O2.2V/c2*1-2-4-5-3-1;4*1-2(3)4;;/h2*1-5H;4*1H3,(H,3,4);; |

InChI Key |

ZSDUFJYBECSBBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[V].[V] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthetic routes for CID 124204179 depend on its chemical structure. Without precise information, I’ll outline a general approach:

Method 1: A common method involves the condensation of two or more simpler molecules to form the desired compound. This could be achieved through reactions like esterification, amidation, or cyclization.

Method 2: Another possibility is the modification of existing compounds via functional group transformations. For instance, a precursor compound might undergo oxidation, reduction, or substitution reactions to yield .

Reaction Conditions:: The specific reaction conditions (temperature, solvent, catalysts) would vary based on the synthetic route chosen. Researchers would optimize these parameters to maximize yield and purity.

Industrial Production:: Industrial-scale production methods likely involve efficient and scalable processes. These could include continuous flow reactions, solid-phase synthesis, or large-scale batch reactions.

Chemical Reactions Analysis

CID 124204179: may undergo various reactions:

Oxidation: Conversion of functional groups (e.g., alcohols to ketones or aldehydes).

Reduction: Reduction of functional groups (e.g., nitro groups to amines).

Substitution: Replacement of specific atoms or groups (e.g., halogenation).

Condensation: Formation of larger molecules by combining smaller ones.

Oxidation: Reagents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.

Substitution: Halogens (Cl₂, Br₂, I₂), Lewis acids (e.g., AlCl₃), or nucleophiles (e.g., amines).

Condensation: Acid-catalyzed esterification or amide formation.

Major Products:: The specific products formed during these reactions would depend on the starting materials and reaction conditions. Isolation and characterization of intermediates are crucial for understanding the pathway.

Scientific Research Applications

CID 124204179: likely finds applications in:

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological macromolecules (proteins, DNA, RNA).

Medicine: Investigating potential therapeutic effects or as a lead compound for drug development.

Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action involves how CID 124204179 interacts with specific molecular targets. It could inhibit enzymes, modulate receptors, or affect cellular processes. Detailed studies would be needed to elucidate this.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general methodologies for comparing chemical compounds can be outlined based on research standards:

Key Parameters for Comparative Analysis

Structural Similarity :

- Compounds with overlapping functional groups, stereochemistry, or backbone structures (e.g., steroids, alkaloids) are often compared. For example, Figure 8 in illustrates structural overlays of bile acid derivatives like taurocholic acid (CID 6675) and DHEAS (CID 12594) to highlight shared steroid frameworks .

- Tools like Tanimoto coefficients or 3D molecular alignment (e.g., as shown for oscillatoxin derivatives in ) quantify structural resemblance .

Physicochemical Properties :

- LogP (partition coefficient), solubility, and molecular weight are critical for drug-likeness. For instance, CAS 1254115-23-5 (CID 57416287) has a logP of 0.03 and high solubility (86.7 mg/mL), while CAS 64175-51-5 (CID 2762940) exhibits a logP of 0.03 and lower solubility (0.639 mg/mL) .

- BBB permeability, CYP inhibition, and bioavailability scores (e.g., 0.55 for CAS 96551-22-3, CID 11075767) are also compared .

Biological Activity :

- Inhibitory or substrate-specific profiles are analyzed. For example, betulin-derived inhibitors (CID 72326, CID 64971) in show distinct interactions with transporters compared to ginkgolic acid (CID 5469634) .

Synthetic Accessibility :

- Reaction conditions, yields, and reagent complexity (e.g., palladium catalysts in CAS 147149-98-2 synthesis) influence practical utility .

Hypothetical Comparison Framework for CID 124204179

Recommendations for Future Studies

PubChem Database Query : Retrieve this compound’s entry for molecular structure, properties, and associated literature.

In Silico Modeling : Use tools like molecular docking or QSAR to predict bioactivity relative to analogs.

Experimental Characterization : Perform NMR, HPLC, and mass spectrometry to validate purity and structure.

Conclusion

The absence of specific data for this compound in the provided evidence precludes a meaningful comparison with similar compounds. Researchers should consult primary PubChem records or conduct targeted experiments to fill these gaps.

Notes

Q & A

Q. How should I structure a manuscript to highlight the novelty of my findings on this compound?

- Use a structured abstract with subsections: Background, Methods, Results, Conclusion.

- In the Discussion, contrast results with prior studies and explicitly state how your work advances the field (e.g., "Our data reveal a previously unrecognized allosteric site...").

- Adhere to journal-specific formatting for figures (e.g., vector graphics for schematics) and citations (e.g., ACS or RSC style) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.